molecular formula C23H24N2O3S B6040670 methyl (5Z)-5-[4-(diethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

methyl (5Z)-5-[4-(diethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B6040670
M. Wt: 408.5 g/mol
InChI Key: HWBLCNINGAEFRU-XUAJVFRHSA-N
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Description

Methyl (5Z)-5-[4-(diethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5Z)-5-[4-(diethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with a thiophene derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (5Z)-5-[4-(diethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (5Z)-5-[4-(diethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (5Z)-5-[4-(diethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(diethylamino)benzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
  • 2-methoxybenzoic (2-chloro-4-(diethylamino)benzylidene)hydrazide

Uniqueness

Methyl (5Z)-5-[4-(diethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-4-25(5-2)18-13-11-16(12-14-18)15-19-21(26)20(23(27)28-3)22(29-19)24-17-9-7-6-8-10-17/h6-15,26H,4-5H2,1-3H3/b19-15-,24-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBLCNINGAEFRU-XUAJVFRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C(=NC3=CC=CC=C3)S2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=CC=C3)S2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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